N-(3-isopropoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide
Overview
Description
N-(3-isopropoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide (hereafter referred to as IPPB) is a novel chemical compound that has been the subject of extensive scientific research in recent years.
Scientific Research Applications
Polymer Synthesis and Functionalization :
- N,N-diisopropyl-4-benzoylbenzamide derivatives have been synthesized and utilized in the chain-end functionalization of poly(styryl)lithium, leading to the creation of functionalized polymers with potential applications in materials science (Summers & Quirk, 1998).
Anti-Acetylcholinesterase Activity :
- Piperidine derivatives, including those similar in structure to N-(3-isopropoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, have shown significant anti-acetylcholinesterase activity, suggesting their potential use in the treatment of conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antibacterial Properties :
- Certain N-substituted derivatives of similar compounds have exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating potential applications in developing new antibacterial agents (Khalid et al., 2016).
Uterine Smooth Muscle Inhibition :
- A related compound, 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide, has shown significant inhibition of oxytocin and acetylcholine-induced contractions of the uterine smooth muscle, indicating possible applications in tocolytic therapy (Lucky & Omonkhelin, 2009).
Cancer Research :
- Piperidine derivatives have been used in virtual screening targeting the urokinase receptor for breast cancer research, indicating a role in the development of novel cancer treatments (Wang et al., 2011).
Pharmaceutical Synthesis and Characterization :
- Similar compounds have been synthesized and characterized for their potential use in pharmaceutical applications, including drug development and medicinal chemistry (Miura & Yoshida, 2002).
Metabolic Pathway Research :
- Research on the metabolic pathways of structurally related compounds can provide insights into drug metabolism, which is crucial for the development of safe and effective pharmaceuticals (Hvenegaard et al., 2012).
Materials Science and Chemistry :
- Derivatives of this compound have been used in the synthesis of color-changing polymeric materials sensitive to pH, indicating applications in smart materials and sensors (Fleischmann et al., 2012).
Properties
IUPAC Name |
4-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-(3-propan-2-yloxypropyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-21(2)30-20-6-16-27-26(29)23-9-11-24(12-10-23)31-25-14-18-28(19-15-25)17-13-22-7-4-3-5-8-22/h3-5,7-12,21,25H,6,13-20H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLLKIVEJRZAFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.